8-Chloroquinolin-3-ol
Overview
Description
8-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Mechanism of Action
Target of Action
8-Chloroquinolin-3-ol, similar to other quinoline derivatives like Chloroquine , is known to inhibit the action of heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
The compound interacts with its target by binding to heme, preventing its conversion to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
Similar compounds like chloroquine are known to be rapidly and extensively absorbed after oral administration
Result of Action
The primary result of the action of this compound is the death of Plasmodium species, making it potentially useful in the treatment of malaria . The compound’s action leads to the accumulation of toxic heme within the parasite, which is lethal to the organism .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Chloroquinolin-3-ol are not fully elucidated. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, some quinoline derivatives have been found to activate the two-pore domain potassium channel TRESK . The exact nature of these interactions and the specific biomolecules that this compound interacts with remain to be determined.
Cellular Effects
For example, some quinoline derivatives have been found to exert bactericidal activity
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-3-ol typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
8-Chloroquinolin-3-ol has several scientific research applications, including:
Comparison with Similar Compounds
Quinoline: The parent compound of 8-Chloroquinolin-3-ol, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares structural similarities with this compound.
Hydroxychloroquine: Another antimalarial drug with a similar structure and mechanism of action.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8-position of the quinoline ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
8-chloroquinolin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOLOXNQXOFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319048 | |
Record name | 8-Chloro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-39-5 | |
Record name | 8-Chloro-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25369-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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